molecular formula C10H19N3O7 B1503165 beta-Gal-nonoate CAS No. 357192-77-9

beta-Gal-nonoate

Cat. No. B1503165
CAS RN: 357192-77-9
M. Wt: 293.27 g/mol
InChI Key: DFCOWOMYWFVWMB-UHFFFAOYSA-N
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Description

Beta-Gal-nonoate, also known as β-Gal-NONOate, is a site-specific prodrug that targets nitric oxide (NO) intracellularly . It is sensitive to beta-galactosidase and is expected to be a promising probe in numerous experimental settings. It also has potential as a therapeutic drug for antitumor treatment .


Synthesis Analysis

Beta-Gal-nonoate is a nitric oxide (NO) donor which releases NO following activation by β-galactosidase . It is stable in aqueous solution at neutral and acidic pH for several hours, exhibits good water solubility, and is able to cross the cell membrane . In a study, it was shown that β-Gal-NONOate could steadily transport NO into the target cells with similar delivery efficiencies .


Molecular Structure Analysis

The molecular formula of Beta-Gal-nonoate is C10H19N3O7 . It has a molecular weight of 293.27 g/mol . The InChIKey of Beta-Gal-nonoate is DFCOWOMYWFVWMB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Beta-Gal-nonoate only releases NO when hydrolyzed by induced β-galactosidase . In a study, it was shown that β-Gal-NONOate could steadily transport NO into the target cells with similar delivery efficiencies . It was also found that β-Gal-NONOate-derived intracellular NO could provoke both apoptosis and necrosis in a concentration-dependent manner .

Mechanism of Action

Target of Action

Beta-Galactosyl-Pyrrolidinyl Diazeniumdiolate, commonly known as Beta-Gal-NONOate, is a Nitric Oxide (NO) donor . It primarily targets cells that express the enzyme beta-galactosidase . The enzyme beta-galactosidase activates Beta-Gal-NONOate, leading to the release of Nitric Oxide (NO) .

Mode of Action

Beta-Gal-NONOate is hydrolyzed back to NONOate in the presence of beta-galactosidase . NONOate then spontaneously degrades into Nitric Oxide (NO), which is a simple structured and unstable free radical molecule . Nitric Oxide plays a crucial role in many pathophysiological processes, functioning both as a second messenger and as an endogenous neurotransmitter .

Biochemical Pathways

Nitric Oxide participates in various pathophysiological processes such as vasodilation, signaling, and endocrine regulation . It can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These states are mutually dependent and exchangeable .

Pharmacokinetics

Nitric Oxide has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1 second) .

Result of Action

Beta-Gal-NONOate-derived intracellular Nitric Oxide can provoke both apoptosis and necrosis in a concentration-dependent manner . While lower Nitric Oxide concentration primarily induces apoptosis, higher Nitric Oxide concentration mainly triggers necrosis . The intrinsic apoptotic pathway, characterized by rapid Calcium (Ca2+) overload and subsequent mitochondrial damage, is the collective mechanism responsible for the apoptotic death in all the three tumor cell lines .

Action Environment

The action, efficacy, and stability of Beta-Gal-NONOate can be influenced by various environmental factors. For instance, the presence of beta-galactosidase is crucial for the activation of Beta-Gal-NONOate . Moreover, the concentration of Nitric Oxide released can affect the type of cell death induced, with lower concentrations primarily inducing apoptosis and higher concentrations mainly triggering necrosis .

Future Directions

Beta-Gal-nonoate might be used as a novel and ideal tool to standardize intracellular NO generation and evaluate its net effects in different cellular and experimental settings in the coming future . It has also been suggested that β-Gal-NONOate could be a potential therapeutic drug for antitumor treatment .

properties

IUPAC Name

oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCOWOMYWFVWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Gal-nonoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does beta-Gal-NONOate release nitric oxide and what is the significance of this mechanism?

A1: Beta-Gal-NONOate is a unique nitric oxide (NO)-releasing compound that utilizes the enzymatic activity of beta-galactosidase for targeted NO delivery. [] The compound itself remains relatively inert until it encounters beta-galactosidase. Upon interaction with this enzyme, beta-Gal-NONOate undergoes a cleavage reaction, leading to the release of NO. This enzyme-triggered release mechanism offers a degree of control over where and when NO is generated, which is particularly advantageous for potential therapeutic applications.

Q2: What evidence supports the claim that beta-Gal-NONOate has a higher bactericidal activity than traditional NONOates, specifically against Escherichia coli?

A2: The research demonstrates the enhanced bactericidal activity of beta-Gal-NONOate compared to conventional NONOates using E. coli transformed with the lacZ gene. [] This gene encodes for beta-galactosidase. The study showed that E. coli containing the lacZ gene exhibited significantly higher intracellular NO levels and lower survival rates when treated with beta-Gal-NONOate compared to NONOate. This finding highlights the importance of the beta-galactosidase-mediated activation for efficient NO release and subsequent bactericidal effects. In contrast, E. coli without the lacZ gene showed minimal response to either beta-Gal-NONOate or NONOate, further supporting the specific activation mechanism of beta-Gal-NONOate.

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